molecular formula C6H9N3O3 B037535 Carbamic  acid,  (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-,  methyl  ester  (9CI) CAS No. 115012-02-7

Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester (9CI)

Cat. No.: B037535
CAS No.: 115012-02-7
M. Wt: 171.15 g/mol
InChI Key: RGGDLGNOCFHWBC-UHFFFAOYSA-N
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Description

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate typically involves the reaction of imidazole derivatives with carbamoylating agents. One common method is the reaction of imidazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(3-methyl-5-oxo-4H-imidazol-2-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

methyl (NE)-N-(1-methyl-4-oxoimidazolidin-2-ylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-9-3-4(10)7-5(9)8-6(11)12-2/h3H2,1-2H3,(H,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGDLGNOCFHWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CC(=O)N/C1=N\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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